MIP-1095

PSMA inhibition Enzymatic activity Affinity profiling

MIP-1095's unmatched PSMA affinity (Ki=0.24 nM) and unique 4-iodophenyl ureido moiety enable superior tumor retention and detection of low-volume metastases vs. analogs like MIP-1072 (Ki=4.6 nM). Its identical chemical backbone supports seamless diagnostic (¹²³I) to therapeutic (¹³¹I) theranostic translation, while its well-characterized metrics establish it as a gold-standard comparator for novel ligand development.

Molecular Formula C19H25IN4O8
Molecular Weight 564.3 g/mol
CAS No. 949575-22-8
Cat. No. B1677151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIP-1095
CAS949575-22-8
Synonyms2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid
MIP 1095
MIP-1095
MIP1095
Molecular FormulaC19H25IN4O8
Molecular Weight564.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I
InChIInChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1
InChIKeyLFEGKCKGGNXWDV-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Specification Guide for MIP-1095 (CAS 949575-22-8): A High-Affinity PSMA Inhibitor for Targeted Prostate Cancer Imaging and Therapy


MIP-1095, chemically defined as (2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid, is a synthetic small molecule belonging to the glutamate-urea-lysine class of prostate-specific membrane antigen (PSMA) inhibitors [1]. It potently inhibits the glutamate carboxypeptidase activity of PSMA with a reported Ki of 0.24 ± 0.14 nM [2] and is radiolabeled with iodine-123 for diagnostic imaging (SPECT) or iodine-131 for targeted radiotherapy [3]. The compound's high PSMA affinity and favorable biodistribution profile have driven its clinical evaluation as both a diagnostic and therapeutic radiopharmaceutical in prostate cancer management [4].

Technical Justification for Non-Substitution: Why MIP-1095 Cannot Be Replaced by Generic PSMA Ligands


While numerous small-molecule PSMA ligands exist (e.g., MIP-1072, PSMA-617, DCFPyL), direct substitution is scientifically invalid due to divergent structural features that dictate distinct pharmacokinetic, biodistribution, and dosimetry profiles [1]. MIP-1095's specific glutamate-urea-lysine backbone with a terminal 4-iodophenyl ureido moiety confers a unique combination of ultra-high target affinity (Ki = 0.24 nM) and prolonged tumor retention compared to closely related analogs like MIP-1072 (Ki = 4.6 nM) [2]. Furthermore, its clearance kinetics—characterized by slower blood clearance and reduced renal excretion relative to MIP-1072—result in different tumor-to-background ratios and radiation absorbed doses, directly impacting imaging contrast and therapeutic index [3]. These quantitative differences preclude interchangeability in both preclinical research and clinical protocols, where precise performance characteristics are mandated for reproducible outcomes.

Comparative Performance Evidence for MIP-1095: Quantitative Differentiation Against PSMA-Targeted Analogs


Superior PSMA Enzymatic Inhibition: MIP-1095 vs. MIP-1072

MIP-1095 demonstrates a 19.2-fold higher potency in inhibiting PSMA glutamate carboxypeptidase activity compared to its closest structural analog MIP-1072. In head-to-head in vitro assays, MIP-1095 exhibited a Ki of 0.24 ± 0.14 nM, while MIP-1072 showed a Ki of 4.6 ± 1.6 nM [1].

PSMA inhibition Enzymatic activity Affinity profiling

Enhanced Cellular Binding Affinity: Radiolabeled MIP-1095 vs. MIP-1072

When radiolabeled with iodine-123, MIP-1095 exhibits a 4.7-fold higher binding affinity to PSMA-expressing LNCaP cells compared to MIP-1072. The Kd for [¹²³I]MIP-1095 was measured at 0.81 ± 0.39 nM, whereas [¹²³I]MIP-1072 showed a Kd of 3.8 ± 1.3 nM [1].

Radioligand binding Cellular affinity SPECT imaging

Increased Tumor Uptake and Prolonged Retention: [¹²³I]MIP-1095 vs. [¹²³I]MIP-1072 in Xenograft Models

In murine LNCaP xenograft models, [¹²³I]MIP-1095 achieved significantly higher tumor uptake and prolonged retention compared to [¹²³I]MIP-1072. At 1 hour post-injection, tumor uptake was 34.3 ± 12.7% injected dose per gram (ID/g) for MIP-1095 versus 17.3 ± 6.3% ID/g for MIP-1072, representing a 2.0-fold increase [1]. Furthermore, MIP-1095 exhibited slower washout from both blood and nontarget tissues [2].

Biodistribution Tumor targeting Preclinical imaging

Differential Pharmacokinetic Clearance: [¹²³I]MIP-1095 vs. [¹²³I]MIP-1072 in Humans

Human pharmacokinetic studies demonstrate that [¹²³I]MIP-1095 clears from blood approximately 5-fold slower than [¹²³I]MIP-1072 [1]. Renal excretion also differs markedly: by 24 hours, 54% of [¹²³I]MIP-1072 is excreted in urine versus only 7% for [¹²³I]MIP-1095 [2]. This slower clearance profile contributes to extended tumor retention but also results in higher absorbed radiation doses to non-target organs.

Pharmacokinetics Renal excretion Blood clearance

Distinct Radiation Absorbed Dose Profile: [¹²³I]MIP-1095 vs. [¹²³I]MIP-1072 in Critical Organs

Dosimetry analysis from a first-in-man trial reveals significant differences in absorbed radiation doses to critical organs. For the kidneys, the absorbed dose was 0.110 mGy/MBq for [¹²³I]MIP-1095 compared to 0.054 mGy/MBq for [¹²³I]MIP-1072, a 2.0-fold increase. Similarly, liver exposure was 0.058 mGy/MBq for MIP-1095 versus 0.024 mGy/MBq for MIP-1072, a 2.4-fold increase [1].

Radiation dosimetry Organ exposure Safety profile

Therapeutic Radionuclide Compatibility: [¹³¹I]MIP-1095 as a Targeted Radiopharmaceutical

MIP-1095's iodine-substituted phenyl ring enables direct radiolabeling with therapeutic iodine-131 (a beta-particle emitter), creating a theranostic pair with diagnostic iodine-123 [1]. In a Phase 1 dose-escalation study, [¹³¹I]MIP-1095 demonstrated favorable dosimetry and a modest PSA response in patients with metastatic castration-resistant prostate cancer (mCRPC) [2]. While other PSMA ligands like PSMA-617 are predominantly labeled with ¹⁷⁷Lu, the iodine-based labeling chemistry offers distinct advantages in terms of radiochemical purity and specific activity achievable with established radioiodination methods [3].

Radioligand therapy Theranostics Beta-emitter

Optimal Use Cases for MIP-1095 Based on Differential Evidence


High-Sensitivity SPECT/CT Imaging of Metastatic Prostate Cancer

Given its 19.2-fold higher PSMA affinity (Ki = 0.24 nM) and 2-fold higher tumor uptake in xenograft models compared to MIP-1072, MIP-1095 radiolabeled with ¹²³I is ideally suited for detecting low-volume metastatic lesions and for applications requiring prolonged imaging windows (e.g., 4-24 hours post-injection) to maximize target-to-background contrast [1]. Its slower blood clearance allows for delayed imaging protocols that can improve visualization of small lesions [2].

Theranostic Paired Diagnostic/Therapeutic Workflows for mCRPC

The identical chemical structure of MIP-1095 enables labeling with diagnostic (¹²³I or ¹²⁴I) or therapeutic (¹³¹I) radioisotopes using established radioiodination chemistry [1]. This allows for seamless theranostic workflows where a diagnostic scan with [¹²³I]MIP-1095 or [¹²⁴I]MIP-1095 can directly inform patient selection and dosimetry planning for subsequent therapy with [¹³¹I]MIP-1095, leveraging identical biodistribution and pharmacokinetic profiles [2].

Preclinical PSMA-Targeted Drug Development and Biodistribution Studies

For researchers developing novel PSMA-targeted agents, MIP-1095 serves as a gold-standard comparator ligand due to its extensively characterized in vitro and in vivo performance metrics (Ki, Kd, tumor uptake, dosimetry) [1]. Its use as a reference compound in competitive binding assays (e.g., using [¹²⁵I]MIP-1095 to determine IC50 values of new ligands) provides a well-calibrated benchmark for evaluating relative affinity and specificity [2].

Investigation of Combination Radiosensitization Strategies

The potent and sustained tumor retention of [¹³¹I]MIP-1095 makes it a valuable tool for preclinical studies exploring the combination of targeted radionuclide therapy with radiosensitizing chemotherapeutic agents [1]. Its high tumor uptake (34.3% ID/g at 1 h) ensures a robust radiation dose is delivered to the tumor microenvironment, facilitating the assessment of additive or synergistic effects with co-administered drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIP-1095

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.